molecular formula C6O12Sc2 B8711746 oxalate;scandium(3+) CAS No. 51407-18-2

oxalate;scandium(3+)

Cat. No. B8711746
M. Wt: 353.97 g/mol
InChI Key: OMMFSGNJZPSNEH-UHFFFAOYSA-H
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Patent
US05019362

Procedure details

adding oxalic acid to the collected ammonium nitrate solution containing scandium to form a precipitate of scandium oxalate; and
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([OH:6])(=[O:5])[C:2]([OH:4])=[O:3].[N+]([O-])([O-])=O.[NH4+].[Sc:12]>>[C:1]([O-:6])(=[O:5])[C:2]([O-:4])=[O:3].[Sc+3:12].[C:1]([O-:6])(=[O:5])[C:2]([O-:4])=[O:3].[C:1]([O-:6])(=[O:5])[C:2]([O-:4])=[O:3].[Sc+3:12] |f:1.2,4.5.6.7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=O)O)(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])[O-].[NH4+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Sc]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C(=O)[O-])(=O)[O-].[Sc+3].C(C(=O)[O-])(=O)[O-].C(C(=O)[O-])(=O)[O-].[Sc+3]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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